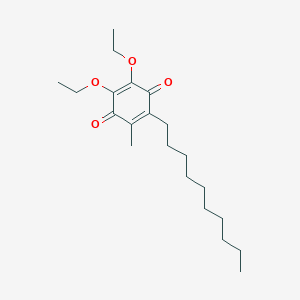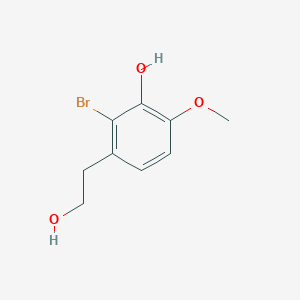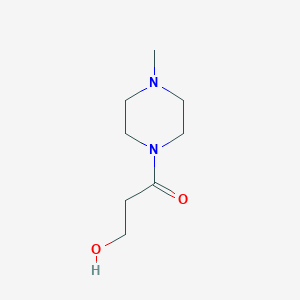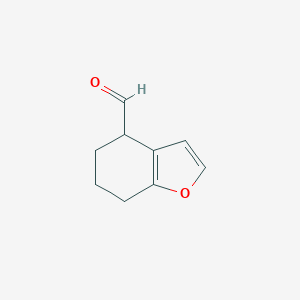![molecular formula C17H22N4O2 B038929 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide CAS No. 123258-83-3](/img/structure/B38929.png)
2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide is a chemical compound that has potential applications in scientific research.
Aplicaciones Científicas De Investigación
2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide has potential applications in scientific research as a tool compound. It has been shown to bind to a specific protein target, which makes it useful for studying the function of that protein in cells and tissues. Additionally, it may have potential as a lead compound for the development of new drugs that target this protein.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide is not fully understood. However, it is known to bind to a specific protein target and modulate its activity. This protein target is involved in various cellular processes, including cell growth and division, and is implicated in several diseases.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide are still being studied. However, it has been shown to affect the activity of a specific protein target, which may have downstream effects on cellular processes such as cell growth and division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide in lab experiments is its ability to bind to a specific protein target, which makes it useful for studying the function of that protein in cells and tissues. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide. One direction is to further study its mechanism of action and its effects on cellular processes. Another direction is to explore its potential as a lead compound for the development of new drugs that target the protein it binds to. Additionally, it may be useful to investigate its potential applications in the treatment of specific diseases.
Métodos De Síntesis
The synthesis of 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide involves the reaction of a benzimidazole-1-carboxylic acid derivative with a bicyclic amine. The reaction is typically carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting compound is purified through column chromatography and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Propiedades
Número CAS |
123258-83-3 |
|---|---|
Nombre del producto |
2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide |
Fórmula molecular |
C17H22N4O2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide |
InChI |
InChI=1S/C17H22N4O2/c1-20-12-5-4-6-13(20)10-11(9-12)18-16(22)21-15-8-3-2-7-14(15)19-17(21)23/h2-3,7-8,11-13H,4-6,9-10H2,1H3,(H,18,22)(H,19,23)/t11?,12-,13+ |
Clave InChI |
KQXMAPPEQLLSJE-YHWZYXNKSA-N |
SMILES isomérico |
CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O |
SMILES canónico |
CN1C2CCCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



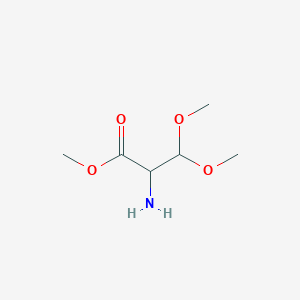

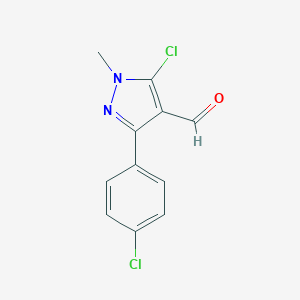
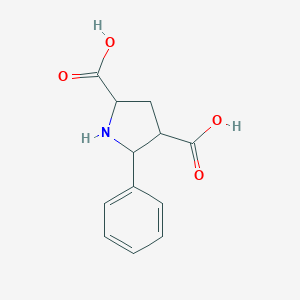
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)

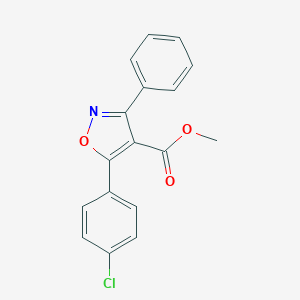
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)


